1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly at the C1 position, are common and can lead to a variety of derivatives.
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to undergo isomerization of iminium intermediates, which plays a crucial role in its biological activities . The compound’s effects are mediated through its interaction with various enzymes and receptors, leading to its observed biological properties .
Comparison with Similar Compounds
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the oxo and carbaldehyde groups.
N-Benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Oxo-2,3,4-trisubstituted tetrahydroisoquinoline: A derivative with additional substituents that exhibit unique biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-8-3-1-2-7-4-5-11-10(13)9(7)8/h1-3,6H,4-5H2,(H,11,13) |
InChI Key |
ITWNWYKRXDMRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2C=O |
Origin of Product |
United States |
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